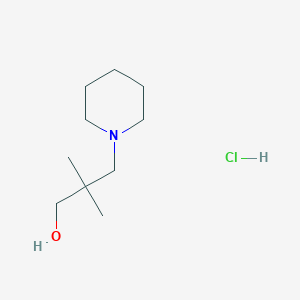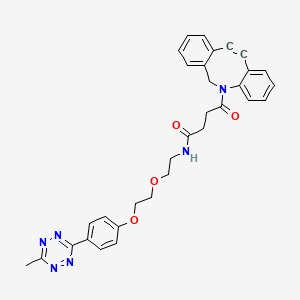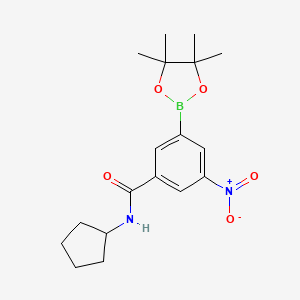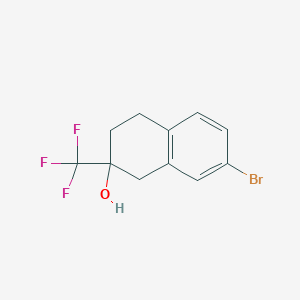
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid is a chemical compound that features a pyridine ring substituted with a chlorine atom and a butanoic acid chain with two fluorine atoms and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid typically involves the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. The reaction is carried out in a mixture of ethanol and water with ammonia at elevated temperatures and hydrogen pressure . This method yields the desired compound with high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Formation of 3-(6-Chloro-3-pyridyl)-4,4-difluorobutanoic acid.
Reduction: Formation of 3-(6-Chloro-3-pyridyl)-4,4-difluorobutanol.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and agrochemicals.
作用机制
The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
Acetamiprid: (E)-N-[(6-chloro-3-pyridinyl)methyl]-N’-cyano-N-methylacetamidine.
Imidacloprid: 1-[(6-chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-ylideneamine.
Thiacloprid: 3-((6-chloro-3-pyridinyl)methyl)-1,3-thiazolidin-2-ylideneamine.
Uniqueness
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid is unique due to its combination of a pyridine ring with chlorine and a butanoic acid chain with fluorine and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C9H8ClF2NO3 |
|---|---|
分子量 |
251.61 g/mol |
IUPAC 名称 |
3-(6-chloropyridin-3-yl)-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H8ClF2NO3/c10-6-2-1-5(4-13-6)9(16,8(11)12)3-7(14)15/h1-2,4,8,16H,3H2,(H,14,15) |
InChI 键 |
MXWLVSOIQZZPNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(CC(=O)O)(C(F)F)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)

![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)

![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)




![1-Phenylmethanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724221.png)

